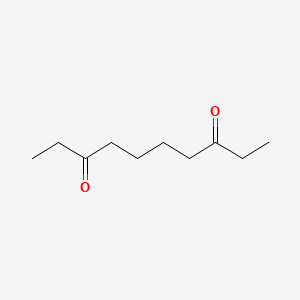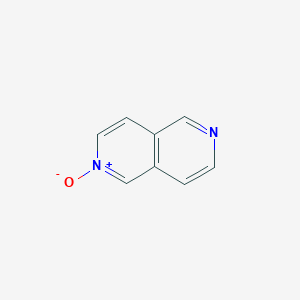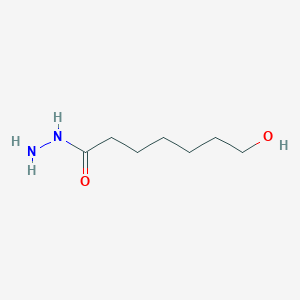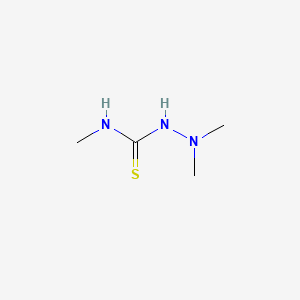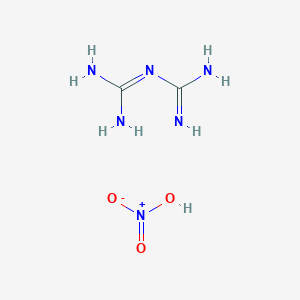
1-(Diaminomethylidene)guanidine,nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Diaminomethylidene)guanidine, nitric acid can be achieved through several methods. One common method involves the reaction of guanidine with nitric acid. This reaction typically requires controlled conditions to ensure the proper formation of the compound . Industrial production methods often involve the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the compound .
Análisis De Reacciones Químicas
1-(Diaminomethylidene)guanidine, nitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and thiophilic metal salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the decomposition of guanidinium nitrate can yield nitric acid and guanidine, which can further react to form nitroguanidine and water .
Aplicaciones Científicas De Investigación
1-(Diaminomethylidene)guanidine, nitric acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, it plays a key role in various biochemical processes and is used in the study of protein denaturation . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . Additionally, it has applications in the industry as a gas-generating agent and in solid propellant formulations .
Mecanismo De Acción
The mechanism of action of 1-(Diaminomethylidene)guanidine, nitric acid involves its interaction with molecular targets and pathways. For example, guanidine, a related compound, enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The decomposition of guanidinium nitrate involves isomerization followed by proton transfer in the gas phase to yield nitric acid and guanidine .
Comparación Con Compuestos Similares
1-(Diaminomethylidene)guanidine, nitric acid can be compared with other similar compounds such as guanidine nitrate, biguanide nitrate, and nitroguanidine. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, guanidine nitrate is commonly used in the production of nitroguanidine, which is a secondary explosive . Biguanide nitrate is used in various pharmaceutical applications, including the treatment of diabetes .
Propiedades
Número CAS |
22817-07-8 |
|---|---|
Fórmula molecular |
C2H8N6O3 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)guanidine;nitric acid |
InChI |
InChI=1S/C2H7N5.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H7,3,4,5,6,7);(H,2,3,4) |
Clave InChI |
AVWOEAVWVDLXMA-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=N)N)(N)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




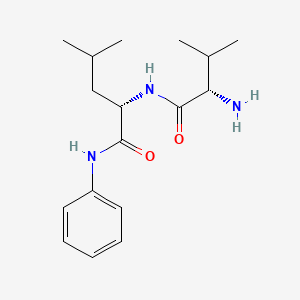
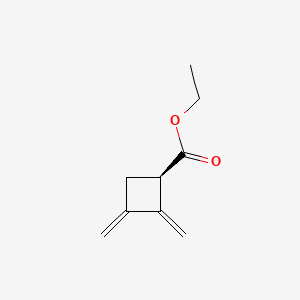


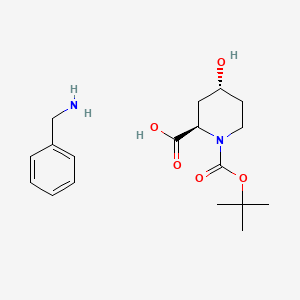
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
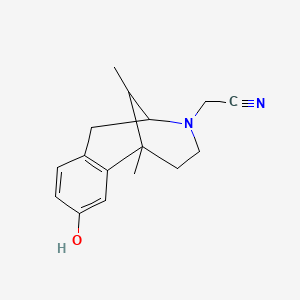
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
